molecular formula C22H27N3OS B2386380 N-(1-cyanocyclohexyl)-2-{[(4-ethylphenyl)(thiophen-2-yl)methyl]amino}acetamide CAS No. 1147520-59-9

N-(1-cyanocyclohexyl)-2-{[(4-ethylphenyl)(thiophen-2-yl)methyl]amino}acetamide

Cat. No.: B2386380
CAS No.: 1147520-59-9
M. Wt: 381.54
InChI Key: ZSNQPQCGHNBTOG-UHFFFAOYSA-N
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Description

N-(1-cyanocyclohexyl)-2-{[(4-ethylphenyl)(thiophen-2-yl)methyl]amino}acetamide: is a complex organic compound that features a cyanocyclohexyl group, an ethylphenyl group, and a thiophen-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanocyclohexyl)-2-{[(4-ethylphenyl)(thiophen-2-yl)methyl]amino}acetamide typically involves multiple steps:

    Formation of the cyanocyclohexyl group: This can be achieved through the reaction of cyclohexanone with cyanide sources under basic conditions.

    Synthesis of the 4-ethylphenyl(thiophen-2-yl)methylamine: This intermediate can be prepared by reacting 4-ethylbenzyl chloride with thiophene-2-carbaldehyde followed by reductive amination.

    Coupling reaction: The final step involves coupling the cyanocyclohexyl group with the 4-ethylphenyl(thiophen-2-yl)methylamine using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(1-cyanocyclohexyl)-2-{[(4-ethylphenyl)(thiophen-2-yl)methyl]amino}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert nitrile groups to primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide or thiophene moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific receptors or enzymes.

    Materials Science: Its structural properties may be useful in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its potential binding affinity to certain biomolecules.

Mechanism of Action

The mechanism of action of N-(1-cyanocyclohexyl)-2-{[(4-ethylphenyl)(thiophen-2-yl)methyl]amino}acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-cyanocyclohexyl)-2-{[(4-methylphenyl)(thiophen-2-yl)methyl]amino}acetamide
  • N-(1-cyanocyclohexyl)-2-{[(4-ethylphenyl)(furan-2-yl)methyl]amino}acetamide

Uniqueness

N-(1-cyanocyclohexyl)-2-{[(4-ethylphenyl)(thiophen-2-yl)methyl]amino}acetamide is unique due to the presence of the 4-ethylphenyl and thiophen-2-yl groups, which may confer specific electronic and steric properties that influence its reactivity and binding affinity. This uniqueness can be leveraged in designing compounds with tailored properties for specific applications.

Properties

IUPAC Name

N-(1-cyanocyclohexyl)-2-[[(4-ethylphenyl)-thiophen-2-ylmethyl]amino]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3OS/c1-2-17-8-10-18(11-9-17)21(19-7-6-14-27-19)24-15-20(26)25-22(16-23)12-4-3-5-13-22/h6-11,14,21,24H,2-5,12-13,15H2,1H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSNQPQCGHNBTOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(C2=CC=CS2)NCC(=O)NC3(CCCCC3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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